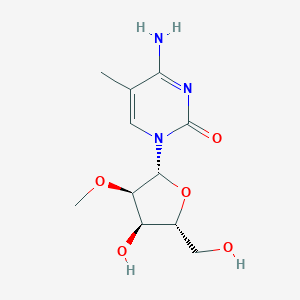

5-Methyl-2'-o-methylcytidine

Vue d'ensemble

Description

5-Methyl-2’-o-methylcytidine is a modified nucleoside derived from 5-methylcytosine . It is found in ribonucleic acids of animal, plant, and bacterial origin . It is structurally similar to cytidine, but has an additional methyl group . It is a purine nucleoside analogue and has broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Structure Analysis

The molecular formula of 5-Methyl-2’-o-methylcytidine is C11H17N3O5 . Its average mass is 271.270 Da and its mono-isotopic mass is 271.116821 Da .

Applications De Recherche Scientifique

Synthesis of RNA Oligonucleotides

The compound is used in the synthesis of RNA oligonucleotides. The synthesis of 2’-O-methyl-5-hydroxymethylcytidine (hm5Cm), 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C) phosphoramidite monomers has been developed . This enables the synthesis of RNA containing all four naturally occurring cytosine modifications .

Elucidating Biological Functions

Given the considerable interest in RNA modifications and epitranscriptomics, the availability of synthetic monomers and RNAs containing these modifications will be valuable for elucidating their biological function(s) .

Investigation of RNA Modifications

The compound is used in the investigation of RNA modifications. For instance, N6-methyladenosine (m6A), a predominant internal modification in eukaryotic messenger RNA (mRNA), can be oxidatively converted to adenosine by demethylases .

Epigenetics Research

5-Methyl-2’-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. It has been used in epigenetics research to investigate the dynamics of DNA methylation pattern in the control of gene expression .

Enzymatic Synthesis for Biological and Biochemical Experiments

Investigation of Oxidative Metabolism in RNA

The compound is used in the investigation of oxidative metabolism in RNA. It was recently shown that m5C undergoes similar oxidative metabolism in RNA to produce hm5C .

Mécanisme D'action

Target of Action

5-Methyl-2’-o-methylcytidine is a purine nucleoside analogue . The primary targets of this compound are RNA molecules, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in protein synthesis and gene regulation.

Mode of Action

The compound interacts with its targets by adding a methyl group to the carbon-5 position of the cytosine base . This methylation process is catalyzed by specific enzymes, where a cysteine residue on the enzyme’s PCQ motif creates a nucleophilic attack at carbon 6 on the cytosine nucleotide that is to be methylated . S-Adenosylmethionine then donates a methyl group to carbon 5 .

Biochemical Pathways

The methylation of cytosine in RNA molecules affects various biochemical pathways. It regulates gene transcription and takes several other biological roles . For instance, it can change the coding sequence, alter splicing patterns, or change RNA stability . It also contributes to translation fidelity and ribosome assembly .

Result of Action

The methylation of cytosine in RNA molecules by 5-Methyl-2’-o-methylcytidine can have significant molecular and cellular effects. It can alter gene expression, regulate protein synthesis, and influence cell growth and differentiation . In some cases, it may have antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Safety and Hazards

Orientations Futures

The discovery of 5-Methyl-2’-o-methylcytidine and its modifications broadens the diversity of RNA modifications in living organisms . These discoveries open new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . More in-depth studies on RNA modifications, their roles in human diseases, and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRVGAACYEOQI-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595381 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2'-o-methylcytidine | |

CAS RN |

113886-70-7 | |

| Record name | 5-Methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

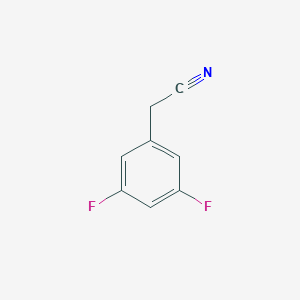

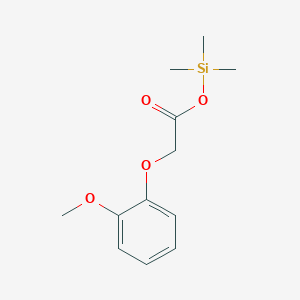

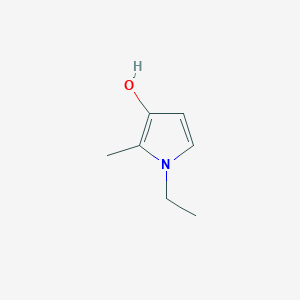

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

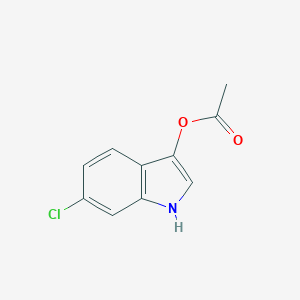

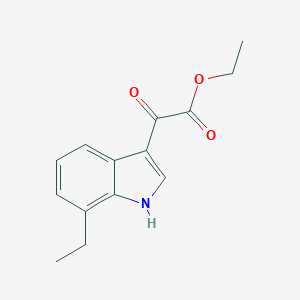

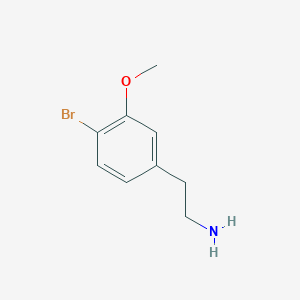

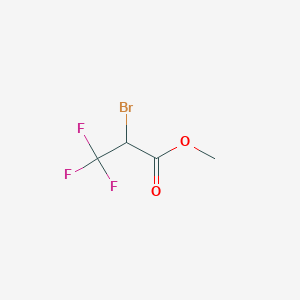

Feasible Synthetic Routes

Q & A

Q1: How does the 2'-O-methylation in 5-methyl-2'-O-methylcytidine contribute to tRNA stability, especially in organisms living in extreme environments?

A1: The research paper highlights that 2'-O-methylation in m5Cm, alongside other modifications like N4-acetylation in N4-acetyl-2'-O-methylcytidine (ac4Cm) and N2-dimethylation in N2-dimethyl-2'-O-methylguanosine (m2(2)Gm), plays a crucial role in stabilizing the C3'-endo form of these nucleosides []. This stabilization leads to increased conformational rigidity, particularly in m5Cm []. This rigidity is particularly important for tRNAs in extremophile archaebacteria, as it helps maintain the tRNA's A-type conformation even at high temperatures []. This structural stability is essential for the tRNA to perform its function in protein synthesis under extreme conditions. In contrast, mesophile tRNAs, which exist in more temperate environments, utilize either base or ribose modifications, as these modifications are sufficient for stability at normal temperatures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)